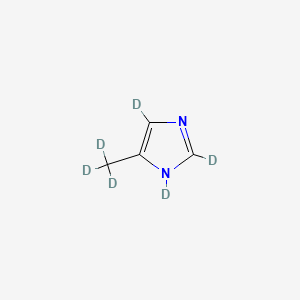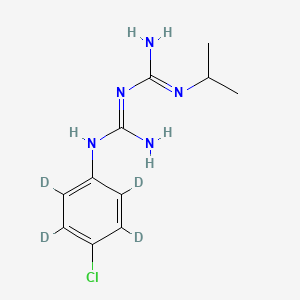
Ethyl cinnamate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cinnamate-d4 is a deuterated derivative of ethyl cinnamate, an ester formed from cinnamic acid and ethanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl cinnamate-d4 can be synthesized through the esterification of deuterated cinnamic acid (cinnamic acid-d4) with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl cinnamate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to cinnamic acid-d4 using oxidizing agents like potassium permanganate.
Reduction: Reduction to ethyl hydrocinnamate-d4 using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where the phenyl ring undergoes substitution with halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Cinnamic acid-d4.
Reduction: Ethyl hydrocinnamate-d4.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Ethyl cinnamate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamate derivatives in biological systems.
Industry: Utilized in the synthesis of biobased functional materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl cinnamate-d4 involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: this compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Antifungal Activity: The compound binds to ergosterol in the fungal cell membrane, causing increased membrane permeability and cell lysis.
Comparación Con Compuestos Similares
Ethyl cinnamate-d4 can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Butyl cinnamate-d4: Contains a butyl ester group, leading to different physical and chemical properties.
Cinnamic acid-d4: The parent acid form of this compound, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its ester group also imparts specific reactivity and solubility properties that differentiate it from other cinnamate derivatives .
Propiedades
Fórmula molecular |
C8H6BrFO |
|---|---|
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Clave InChI |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)CBr)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1C(=O)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)


